molecular formula C9H15ClO2 B2756257 1-Chloroethyl Cyclohexanecarboxylate CAS No. 58304-47-5

1-Chloroethyl Cyclohexanecarboxylate

Cat. No.: B2756257
CAS No.: 58304-47-5
M. Wt: 190.67
InChI Key: HDROJQNEUPUFCP-UHFFFAOYSA-N
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Description

1-Chloroethyl Cyclohexanecarboxylate is an organic compound with the molecular formula C9H15ClO2. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 1-chloroethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroethyl Cyclohexanecarboxylate can be synthesized through the esterification of cyclohexanecarboxylic acid with 1-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques such as distillation and crystallization ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloroethyl Cyclohexanecarboxylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield cyclohexanecarboxylic acid and 1-chloroethanol.

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents.

    Reduction: Lithium aluminum hydride, dry ether.

Major Products Formed:

    Hydrolysis: Cyclohexanecarboxylic acid and 1-chloroethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Cyclohexanemethanol and 1-chloroethanol.

Scientific Research Applications

1-Chloroethyl Cyclohexanecarboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Analytical Chemistry: The compound serves as a standard or reference material in various analytical techniques.

Mechanism of Action

The mechanism of action of 1-Chloroethyl Cyclohexanecarboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    Cyclohexanecarboxylic Acid: The parent compound, which lacks the esterified 1-chloroethyl group.

    1-Chloroethyl Chloroformate: A related compound with a similar 1-chloroethyl group but different functional groups.

    Cyclohexyl Methanol: A reduction product of cyclohexanecarboxylic acid.

Uniqueness: 1-Chloroethyl Cyclohexanecarboxylate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to its parent compound and other derivatives. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

1-chloroethyl cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-7(10)12-9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDROJQNEUPUFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1CCCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58304-47-5
Record name 1-chloroethyl cyclohexanecarboxylate
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